molecular formula C7H4ClN3O2 B162284 6-chloro-2-nitro-1H-benzimidazole CAS No. 10045-40-6

6-chloro-2-nitro-1H-benzimidazole

Katalognummer: B162284
CAS-Nummer: 10045-40-6
Molekulargewicht: 197.58 g/mol
InChI-Schlüssel: QJTAHJHXUORZQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-chloro-2-nitro-1H-benzimidazole is a derivative of benzimidazole, a heterocyclic aromatic organic compound Benzimidazole itself consists of a benzene ring fused with an imidazole ringThis compound is of significant interest due to its diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 6-chloro-2-nitro-1H-benzimidazole typically involves the reaction of o-phenylenediamine with various reagents. One common method includes the nitration of 1H-Benzimidazole, followed by chlorination. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and chlorinating agents such as thionyl chloride . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

6-chloro-2-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

6-chloro-2-nitro-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound exhibits significant antimicrobial and antiparasitic activities, making it a candidate for drug development.

    Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: It is used in the development of corrosion inhibitors and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-chloro-2-nitro-1H-benzimidazole involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to bind to microbial enzymes, disrupting their function. In cancer research, it has been found to inhibit specific enzymes involved in cell division, thereby preventing the proliferation of cancer cells .

Vergleich Mit ähnlichen Verbindungen

6-chloro-2-nitro-1H-benzimidazole can be compared with other benzimidazole derivatives such as:

Eigenschaften

CAS-Nummer

10045-40-6

Molekularformel

C7H4ClN3O2

Molekulargewicht

197.58 g/mol

IUPAC-Name

6-chloro-2-nitro-1H-benzimidazole

InChI

InChI=1S/C7H4ClN3O2/c8-4-1-2-5-6(3-4)10-7(9-5)11(12)13/h1-3H,(H,9,10)

InChI-Schlüssel

QJTAHJHXUORZQK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-]

Kanonische SMILES

C1=CC2=C(C=C1Cl)NC(=N2)[N+](=O)[O-]

Synonyme

Benzimidazole, 5(or 6)-chloro-2-nitro- (7CI,8CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.